molecular formula C9H7N3O3 B11764418 4-Methoxy-5-nitrocinnoline

4-Methoxy-5-nitrocinnoline

Cat. No.: B11764418
M. Wt: 205.17 g/mol
InChI Key: NYIFZPZNBKUIOT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methoxy-5-nitrocinnoline can be achieved through various synthetic routes. One common method involves the nitration of 4-methoxycinnoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The resulting product is then purified through recrystallization or chromatography .

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

4-Methoxy-5-nitrocinnoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be reduced to 4-methoxy-5-aminocinnoline using reducing agents such as hydrazine hydrate or catalytic hydrogenation . This reduction reaction is typically carried out under mild conditions to prevent the decomposition of the compound.

In substitution reactions, this compound can react with nucleophiles such as amines or thiols to form corresponding substituted derivatives. These reactions often require the presence of a catalyst or a base to facilitate the nucleophilic attack on the nitro group .

Scientific Research Applications

4-Methoxy-5-nitrocinnoline has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

In biology and medicine, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular pathways to understand its mechanism of action and therapeutic potential .

In the industry, this compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its electronic and optical properties make it a valuable component in the fabrication of electronic devices and photonic applications .

Comparison with Similar Compounds

4-Methoxy-5-nitrocinnoline can be compared to other nitro-substituted heterocyclic compounds, such as 4-methoxy-5-nitropyrimidine and 4-methoxy-5-nitroaniline. While these compounds share similar structural features, their chemical reactivity and biological activities can differ significantly .

For example, 4-methoxy-5-nitropyrimidine undergoes unique transformations to form pyrazole derivatives, which are not observed with this compound . Similarly, 4-methoxy-5-nitroaniline is primarily studied for its optical properties and applications in nonlinear optics, whereas this compound is more commonly used in synthetic chemistry and biological research .

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable tool for the synthesis of complex molecules and the exploration of new reaction pathways. Additionally, its potential biological activities and applications in advanced materials highlight its significance in various fields of study.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-methoxy-5-nitrocinnoline

InChI

InChI=1S/C9H7N3O3/c1-15-8-5-10-11-6-3-2-4-7(9(6)8)12(13)14/h2-5H,1H3

InChI Key

NYIFZPZNBKUIOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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